molecular formula C23H37N6O13P3 B12072295 N-Benzyladenosine triphosphate, triethylammonium salt

N-Benzyladenosine triphosphate, triethylammonium salt

Katalognummer: B12072295
Molekulargewicht: 698.5 g/mol
InChI-Schlüssel: MUHUCHSVGKMBBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyladenosine triphosphate, triethylammonium salt is a chemical compound with the molecular formula C17H22N5O13P3. It is a derivative of adenosine triphosphate (ATP) where the adenosine moiety is substituted with a benzyl group. This compound is known for its role in biochemical research, particularly in studies involving ATP analogs.

Vorbereitungsmethoden

The synthesis of N-Benzyladenosine triphosphate, triethylammonium salt typically involves the modification of adenosine triphosphate. The process includes the introduction of a benzyl group to the adenosine molecule. The reaction conditions often require the use of specific reagents and catalysts to ensure the successful attachment of the benzyl group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

N-Benzyladenosine triphosphate, triethylammonium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, which may have different biochemical properties.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions, leading to the formation of various analogs. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-Benzyladenosine triphosphate, triethylammonium salt has several scientific research applications:

    Chemistry: It is used as an ATP analog in studies involving nucleotide interactions and enzyme kinetics.

    Biology: This compound is employed in research on cellular energy metabolism and signal transduction pathways.

    Medicine: It is used in the development of therapeutic agents targeting ATP-related pathways.

    Industry: this compound is utilized in the production of biochemical reagents and diagnostic tools.

Wirkmechanismus

The mechanism of action of N-Benzyladenosine triphosphate, triethylammonium salt involves its interaction with ATP-binding proteins and enzymes. The benzyl group modification allows it to act as a selective analog of ATP, influencing various biochemical pathways. Molecular targets include ATP-dependent enzymes and receptors involved in cellular energy metabolism and signal transduction.

Vergleich Mit ähnlichen Verbindungen

N-Benzyladenosine triphosphate, triethylammonium salt can be compared with other ATP analogs such as:

    N6-Benzyladenosine 5’-triphosphate: Similar in structure but may have different biochemical properties.

    2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate: Another ATP analog with a different substitution pattern.

    Adenosine 5’-triphosphate (ATP): The parent compound, which lacks the benzyl modification. The uniqueness of this compound lies in its specific benzyl substitution, which imparts distinct biochemical properties and research applications.

Eigenschaften

Molekularformel

C23H37N6O13P3

Molekulargewicht

698.5 g/mol

IUPAC-Name

[[5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine

InChI

InChI=1S/C17H22N5O13P3.C6H15N/c23-13-11(7-32-37(28,29)35-38(30,31)34-36(25,26)27)33-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10;1-4-7(5-2)6-3/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,30,31)(H,18,19,20)(H2,25,26,27);4-6H2,1-3H3

InChI-Schlüssel

MUHUCHSVGKMBBY-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC.C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.